Cas no 431069-86-2 (1-benzyl-3-(2-methylbenzoyl)thiourea)

1-Benzyl-3-(2-methylbenzoyl)thiourea is a thiourea derivative characterized by its benzyl and 2-methylbenzoyl substituents, which confer distinct chemical and structural properties. This compound is of interest in organic synthesis and coordination chemistry due to its potential as a ligand, forming stable complexes with various metal ions. The presence of the thiourea moiety enhances its chelating ability, while the aromatic groups contribute to solubility in organic solvents and structural rigidity. Its well-defined molecular structure makes it suitable for applications in catalysis, material science, and pharmaceutical research. The compound’s stability and reactivity profile allow for precise modifications, facilitating its use in specialized chemical processes.
1-benzyl-3-(2-methylbenzoyl)thiourea structure
431069-86-2 structure
Product name:1-benzyl-3-(2-methylbenzoyl)thiourea
CAS No:431069-86-2
MF:C16H16N2OS
MW:284.376042366028
CID:5994020
PubChem ID:854364

1-benzyl-3-(2-methylbenzoyl)thiourea Chemical and Physical Properties

Names and Identifiers

    • 1-benzyl-3-(2-methylbenzoyl)thiourea
    • N-(benzylcarbamothioyl)-2-methylbenzamide
    • Benzamide, 2-methyl-N-[[(phenylmethyl)amino]thioxomethyl]-
    • AKOS001400221
    • AB00114597-01
    • F1045-0038
    • N-benzyl-N'-(2-methylbenzoyl)thiourea
    • CHEMBL1594515
    • MLS000999986
    • SMR000497143
    • Z57417777
    • HMS2818B03
    • 431069-86-2
    • N-[(benzylamino)carbonothioyl]-2-methylbenzamide
    • SCHEMBL5458272
    • Inchi: 1S/C16H16N2OS/c1-12-7-5-6-10-14(12)15(19)18-16(20)17-11-13-8-3-2-4-9-13/h2-10H,11H2,1H3,(H2,17,18,19,20)
    • InChI Key: OFJIRGSYJFNHRJ-UHFFFAOYSA-N
    • SMILES: C(NC(NCC1=CC=CC=C1)=S)(=O)C1=CC=CC=C1C

Computed Properties

  • Exact Mass: 284.09833431g/mol
  • Monoisotopic Mass: 284.09833431g/mol
  • Isotope Atom Count: 0
  • Hydrogen Bond Donor Count: 2
  • Hydrogen Bond Acceptor Count: 2
  • Heavy Atom Count: 20
  • Rotatable Bond Count: 3
  • Complexity: 339
  • Covalently-Bonded Unit Count: 1
  • Defined Atom Stereocenter Count: 0
  • Undefined Atom Stereocenter Count : 0
  • Defined Bond Stereocenter Count: 0
  • Undefined Bond Stereocenter Count: 0
  • Topological Polar Surface Area: 73.2Ų
  • XLogP3: 3.8

Experimental Properties

  • Density: 1.199±0.06 g/cm3(Predicted)
  • pka: 9.20±0.70(Predicted)

1-benzyl-3-(2-methylbenzoyl)thiourea Pricemore >>

Enterprise No. Product name Cas No. Purity Specification Price update time Inquiry
Life Chemicals
F1045-0038-15mg
1-benzyl-3-(2-methylbenzoyl)thiourea
431069-86-2 90%+
15mg
$89.0 2023-07-28
Life Chemicals
F1045-0038-5mg
1-benzyl-3-(2-methylbenzoyl)thiourea
431069-86-2 90%+
5mg
$69.0 2023-07-28
Life Chemicals
F1045-0038-20μmol
1-benzyl-3-(2-methylbenzoyl)thiourea
431069-86-2 90%+
20μmol
$79.0 2023-07-28
Life Chemicals
F1045-0038-2mg
1-benzyl-3-(2-methylbenzoyl)thiourea
431069-86-2 90%+
2mg
$59.0 2023-07-28
Life Chemicals
F1045-0038-2μmol
1-benzyl-3-(2-methylbenzoyl)thiourea
431069-86-2 90%+
2μmol
$57.0 2023-07-28
Life Chemicals
F1045-0038-5μmol
1-benzyl-3-(2-methylbenzoyl)thiourea
431069-86-2 90%+
5μmol
$63.0 2023-07-28
Life Chemicals
F1045-0038-3mg
1-benzyl-3-(2-methylbenzoyl)thiourea
431069-86-2 90%+
3mg
$63.0 2023-07-28
Life Chemicals
F1045-0038-10μmol
1-benzyl-3-(2-methylbenzoyl)thiourea
431069-86-2 90%+
10μmol
$69.0 2023-07-28
Life Chemicals
F1045-0038-10mg
1-benzyl-3-(2-methylbenzoyl)thiourea
431069-86-2 90%+
10mg
$79.0 2023-07-28
Life Chemicals
F1045-0038-30mg
1-benzyl-3-(2-methylbenzoyl)thiourea
431069-86-2 90%+
30mg
$119.0 2023-07-28

Additional information on 1-benzyl-3-(2-methylbenzoyl)thiourea

1-Benzyl-3-(2-Methylbenzoyl)Thiourea: A Comprehensive Overview

1-Benzyl-3-(2-methylbenzoyl)thiourea, also known by its CAS number 431069-86-2, is a versatile organic compound with significant applications in various fields. This compound belongs to the class of thioureas, which are known for their unique chemical properties and wide-ranging uses in pharmaceuticals, agrochemicals, and materials science. The structure of 1-benzyl-3-(2-methylbenzoyl)thiourea consists of a thiourea backbone with a benzyl group attached at the 1-position and a 2-methylbenzoyl group at the 3-position. These substituents contribute to its distinct chemical behavior and reactivity.

The synthesis of 1-benzyl-3-(2-methylbenzoyl)thiourea typically involves the reaction of thiourea derivatives with appropriate alkylating agents or acylating agents. Recent advancements in synthetic methodologies have enabled the efficient and selective preparation of this compound, ensuring high purity and yield. Researchers have explored various reaction conditions, including the use of microwave-assisted synthesis and catalytic systems, to optimize the production process. These developments have not only improved the scalability of the synthesis but also reduced environmental impact, aligning with current sustainability goals.

1-Benzyl-3-(2-methylbenzoyl)thiourea exhibits interesting physical and chemical properties that make it suitable for diverse applications. For instance, its ability to form stable complexes with metal ions has been exploited in coordination chemistry. Recent studies have demonstrated its potential as a ligand in the construction of metal-organic frameworks (MOFs), which are highly porous materials with applications in gas storage, catalysis, and sensing. Additionally, this compound has shown promise as a building block for drug discovery. Its ability to modulate enzyme activity through non-covalent interactions has been explored in medicinal chemistry, particularly in the context of designing inhibitors for therapeutic targets.

In the field of agrochemistry, 1-benzyl-3-(2-methylbenzoyl)thiourea has been investigated as a potential precursor for herbicides and fungicides. Its reactivity under specific conditions allows for the formation of bioactive derivatives that can target key metabolic pathways in pests and pathogens. Recent research has focused on understanding the molecular mechanisms underlying its biological activity, paving the way for the development of more effective agricultural chemicals.

The application of 1-benzyl-3-(2-methylbenzoyl)thiourea extends beyond traditional chemical sectors into emerging areas such as nanotechnology and materials science. For example, it has been used as a template for the synthesis of nanoparticles with tailored properties. Its role in controlling nucleation and growth processes during nanoparticle formation has been highlighted in several studies, suggesting its potential in creating advanced materials for electronics and energy storage.

In terms of safety and handling, 1-benzyl-3-(2-methylbenzoyl)thiourea is generally considered non-hazardous under normal conditions. However, it is advisable to follow standard laboratory protocols when working with this compound to ensure optimal safety practices. Proper storage conditions, such as maintaining it in a cool, dry place away from light, are recommended to preserve its stability.

The continued exploration of 1-benzyl-3-(2-methylbenzoyl)thiourea's properties is expected to unlock new opportunities across multiple disciplines. As research progresses, this compound is likely to play an increasingly important role in both academic and industrial settings. Its versatility and adaptability make it a valuable tool for addressing current challenges in chemistry and related fields.

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